{2,6-Dimethyl-7-[(4-phenylpiperazino)carbonyl]furo[2,3-f][1]benzofuran-3-yl}(4-phenylpiperazino)methanone
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Overview
Description
{2,6-Dimethyl-7-[(4-phenylpiperazino)carbonyl]furo2,3-fbenzofuran-3-yl}(4-phenylpiperazino)methanone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its furobenzofuran core, which is substituted with phenylpiperazino groups, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,6-Dimethyl-7-[(4-phenylpiperazino)carbonyl]furo2,3-fbenzofuran-3-yl}(4-phenylpiperazino)methanone typically involves multi-step organic reactions. The process begins with the preparation of the furobenzofuran core, followed by the introduction of the phenylpiperazino groups through nucleophilic substitution reactions. Common reagents used in these reactions include phenylpiperazine, dimethyl sulfate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{2,6-Dimethyl-7-[(4-phenylpiperazino)carbonyl]furo2,3-fbenzofuran-3-yl}(4-phenylpiperazino)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired transformation. Solvents like dichloromethane, ethanol, and acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, {2,6-Dimethyl-7-[(4-phenylpiperazino)carbonyl]furo2,3-fbenzofuran-3-yl}(4-phenylpiperazino)methanone is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit biological activity against certain diseases, making it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, {2,6-Dimethyl-7-[(4-phenylpiperazino)carbonyl]furo2,3-fbenzofuran-3-yl}(4-phenylpiperazino)methanone can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.
Mechanism of Action
The mechanism of action of {2,6-Dimethyl-7-[(4-phenylpiperazino)carbonyl]furo2,3-fbenzofuran-3-yl}(4-phenylpiperazino)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {2,6-Dimethyl-7-[(4-phenylpiperazino)carbonyl]furo2,3-fbenzofuran-3-yl}(4-phenylpiperazino)methanone include other furobenzofuran derivatives and phenylpiperazine-containing molecules. Examples include:
- 2,6-Dimethyl-7-[(4-methylpiperazino)carbonyl]furo2,3-fbenzofuran-3-yl}(4-methylpiperazino)methanone
- 2,6-Dimethyl-7-[(4-ethylpiperazino)carbonyl]furo2,3-fbenzofuran-3-yl}(4-ethylpiperazino)methanone
Uniqueness
What sets {2,6-Dimethyl-7-[(4-phenylpiperazino)carbonyl]furo2,3-fbenzofuran-3-yl}(4-phenylpiperazino)methanone apart is its specific substitution pattern and the presence of phenylpiperazino groups. These features confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C34H34N4O4 |
---|---|
Molecular Weight |
562.7 g/mol |
IUPAC Name |
[2,6-dimethyl-3-(4-phenylpiperazine-1-carbonyl)furo[2,3-f][1]benzofuran-7-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C34H34N4O4/c1-23-31(33(39)37-17-13-35(14-18-37)25-9-5-3-6-10-25)27-21-30-28(22-29(27)41-23)32(24(2)42-30)34(40)38-19-15-36(16-20-38)26-11-7-4-8-12-26/h3-12,21-22H,13-20H2,1-2H3 |
InChI Key |
XNTWYGZVHJWNPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=C(C=C2O1)C(=C(O3)C)C(=O)N4CCN(CC4)C5=CC=CC=C5)C(=O)N6CCN(CC6)C7=CC=CC=C7 |
Origin of Product |
United States |
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